molecular formula C24H19N3O B2875206 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-45-0

4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No.: B2875206
CAS No.: 400079-45-0
M. Wt: 365.436
InChI Key: MKCLOIDAFKAZEL-BUHFOSPRSA-N
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Description

4-[(E)-2-[1-[(3-Methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a synthetic benzimidazole derivative intended for research and development purposes. Benzimidazole is a privileged structure in medicinal chemistry, known for its versatile biological activities and its role as a key synthon for developing pharmacologically active molecules . This compound features an extended conjugated system with an ethenyl bridge and benzonitrile group, a structure that may be of interest in the exploration of organic electronic materials or as a fluorescent probe. As a research chemical, it is for use in laboratory settings only. This product is not for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Handling should follow standard safety protocols for chemical reagents, which may include the use of protective gloves, eye protection, and adequate ventilation to prevent inhalation or skin contact .

Properties

IUPAC Name

4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-28-21-6-4-5-20(15-21)17-27-23-8-3-2-7-22(23)26-24(27)14-13-18-9-11-19(16-25)12-10-18/h2-15H,17H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCLOIDAFKAZEL-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile , a member of the benzimidazole family, has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes current research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4C_{20}H_{18}N_{4}, with a molecular weight of approximately 318.39 g/mol. Its structure features a benzonitrile moiety linked to a substituted benzimidazole, which is crucial for its biological activity.

Biological Activity Overview

Research has demonstrated that compounds with benzimidazole structures often exhibit significant biological activities, including:

  • Antitumor Activity : Various studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.

Antitumor Activity

A recent study evaluated the antitumor potential of several benzimidazole derivatives, including our compound of interest. The results indicated that:

  • In vitro assays against human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed promising results.
  • IC50 values for the compound were recorded at approximately 6.26 ± 0.33 μM for HCC827 and 6.48 ± 0.11 μM for NCI-H358, indicating potent activity against these cell lines .

Table 1: Antitumor Activity of Benzimidazole Derivatives

Compound NameIC50 (μM)Cell Line
This compound6.26 ± 0.33HCC827
6.48 ± 0.11NCI-H358
Other Derivative A11.45 ± 0.10A549
Other Derivative B20.46 ± 8.63HCC827 (3D Assay)

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored, with some compounds exhibiting significant inhibition against various bacterial strains.

Case Study: Antimicrobial Evaluation

In one study, a series of synthesized benzimidazole derivatives were tested against common bacterial pathogens:

  • The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MIC) were determined, showing values as low as 15 μg/mL for certain strains.

The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism or bacterial growth has been observed.

Comparison with Similar Compounds

Table 1: Comparison of GE3082 and BMB

Property GE3082 BMB (4,4′-[(2-Methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-benzenamine)
Structure Benzimidazole-benzonitrile scaffold with 3-methoxyphenylmethyl group Bis-benzenamine core with conjugated ethenyl and methoxyphenyl groups
Emission Wavelength Red-shifted (~650 nm) Shorter wavelength (e.g., ~550 nm)
Nerve Specificity High (myelinated nerves in rodents and porcine models) Moderate (sciatic nerve in pigs, brachial plexus in rats)
Formulation Requires DMSO/Cremophor EL for solubility Likely simpler due to lower lipophilicity
Clinical Viability Limited by formulation toxicity risks Potentially more feasible
Key References

Key Findings :

  • GE3082’s red-shifted emission improves imaging depth compared to BMB .
  • Both agents bind myelinated nerves, but GE3082 demonstrates broader nerve visualization in preclinical models .

Cytotoxic Benzonitrile Derivatives

Table 2: Anticancer Benzonitrile Analogs vs. GE3082

Compound (Structure) Biological Activity Key Structural Differences from GE3082
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) IC50 = 27.1 ± 1.2 μg/ml (MCF-7), 14.5 ± 2.1 μg/ml (MDA-MB-231) Triazole substituent replaces benzimidazole; chlorophenyl group
4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) IC50 = 14.3 ± 1.1 μg/ml (T47D) Methoxyphenyl-triazole scaffold
GE3082 Nerve-specific fluorescence; no cytotoxic activity reported Benzimidazole core with 3-methoxyphenylmethyl group

Key Findings :

  • Substitution of benzimidazole with triazole shifts activity from nerve imaging to cytotoxicity .
  • Chloro- and methoxy-phenyl groups enhance anticancer potency, likely via DNA intercalation or kinase inhibition .

Cyanostilbene Positional Isomers

Table 3: Fluorescent Cyanostilbene Derivatives

Compound Structure (Positional Isomer) Fluorescence Properties Applications
CS1 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile Aggregation-induced emission (AIE); solvatochromism Molecular sensors, OLED materials
CS2 1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene Dual emission bands Stimuli-responsive materials
GE3082 Benzimidazole-linked cyanostilbene Nerve-specific fluorescence Surgical imaging

Key Findings :

  • CS1 and CS2 exhibit AIE and solvent-dependent emission, unlike GE3082’s nerve-specific fluorescence .
  • GE3082’s benzimidazole moiety confers biological targeting, whereas cyanostilbenes prioritize material science applications .

Benzimidazole-Based Metal-Organic Framework (MOF) Ligands

Compounds like 4-(4-((5-(pyridin-3-yl)-2H-tetrazol-2-yl)methyl)phenyl)benzonitrile incorporate tetrazole and pyridyl groups for MOF construction. Unlike GE3082, these derivatives prioritize coordination chemistry over bioimaging, highlighting structural versatility of benzonitrile-benzimidazole hybrids.

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